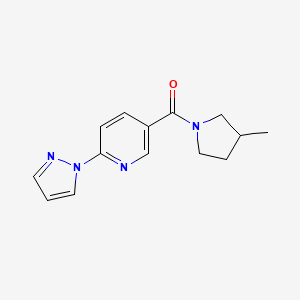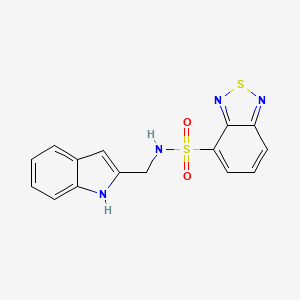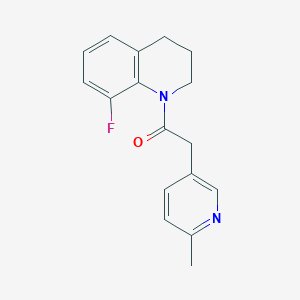![molecular formula C16H22N2O2S B7573066 [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone, also known as PCTPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCTPM is a piperidine derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone is not fully understood, but it has been found to interact with various ion channels and receptors in the brain and other tissues. This compound has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. It has also been found to interact with GABA receptors, which are important targets for anxiolytic and antipsychotic drugs.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, depending on the dose and duration of treatment. In animal studies, this compound has been found to improve cognitive function, reduce anxiety-like behavior, and decrease the symptoms of schizophrenia. This compound has also been found to have anti-inflammatory effects and to modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. This compound has also been found to have relatively low toxicity and good bioavailability, which are important factors in drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in more detail, which could help optimize its use in clinical settings. Additionally, more research is needed to explore the potential applications of this compound in other scientific fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone involves multiple steps, starting with the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with piperidine to produce 1-(thiophen-2-yl)-4-piperidin-1-ylbutan-1-one. This compound is then reacted with piperidine-1-carboxylic acid to produce the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. In neuroscience, this compound has been found to have anxiolytic and antipsychotic effects, making it a promising candidate for the treatment of mental disorders. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors, which are important targets for drug development.
Propiedades
IUPAC Name |
[4-(piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15(17-7-3-1-4-8-17)13-11-14(21-12-13)16(20)18-9-5-2-6-10-18/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTZUINBRWKVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)


![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)

![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)